4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves the cyclocondensation reaction of 2-guanidinobenzimidazoles with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions .
Industrial Production Methods
similar compounds are often synthesized using scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various types of chemical reactions, including:
Electrophilic Addition: Common in reactions involving alkenes.
Nucleophilic Substitution: Often observed in reactions with halides.
Cyclization: Key in the formation of the triazino-benzimidazole ring.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., Br₂) and acids (e.g., HCl).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Cyclization: Typically involves heating with a base such as piperidine.
Major Products
The major products formed from these reactions include various substituted triazino-benzimidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as an antifungal, anticancer, and antiviral agent.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exhibiting anticancer and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4,4-Dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines
Uniqueness
4-(3,4-DIMETHOXYSTYRYL)[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities compared to other triazino-benzimidazoles .
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N5O2/c1-25-15-9-7-12(11-16(15)26-2)8-10-17-22-18(20)23-19-21-13-5-3-4-6-14(13)24(17)19/h3-11H,1-2H3,(H2,20,21,23)/b10-8+ |
InChI Key |
UMQUAWQMMJIBMT-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NC3=NC4=CC=CC=C4N23)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NC3=NC4=CC=CC=C4N23)N)OC |
Origin of Product |
United States |
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